Emopamil hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

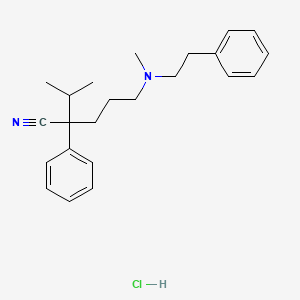

Emopamil hydrochloride is a calcium channel blocker and a high-affinity ligand of human sterol isomerase. It is a phenylalkylamine and inhibitor of 5-hydroxytryptamine 5-HT2 receptors. The compound includes a chiral quaternary carbon center, and its optical isomers have different biological effects .

Preparation Methods

The synthesis of emopamil hydrochloride involves several steps. The key synthetic route includes the formation of an organic amino compound, nitrile compound, and two benzene rings. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Emopamil hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Emopamil hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a ligand in various chemical reactions and studies.

Biology: It is used to study calcium channel responses and their inhibition.

Medicine: It has potential therapeutic applications in treating conditions like multiple sclerosis and cerebrovascular disorders.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Emopamil hydrochloride exerts its effects by inhibiting calcium channel responses at an extracellular site of the nerve cell. This interaction suggests its greater neuroprotective efficacy in research related to ischemia. It also acts as an inhibitor of 5-hydroxytryptamine 5-HT2 receptors, which plays a role in its therapeutic effects .

Comparison with Similar Compounds

Emopamil hydrochloride is compared with other similar compounds such as verapamil and gallopamil. While all three are calcium channel blockers, this compound has a higher cerebral availability and blood-brain barrier permeability compared to verapamil and gallopamil. This makes it more effective in certain therapeutic applications .

Similar Compounds

- Verapamil

- Gallopamil

This compound’s unique interaction site and higher neuroprotective efficacy make it a valuable compound in scientific research and therapeutic applications.

Biological Activity

Emopamil hydrochloride is a compound with significant biological activity, primarily recognized for its role as a calcium channel blocker and a high-affinity ligand for human sterol isomerase. This article explores the biological mechanisms, therapeutic applications, and research findings related to this compound, supported by data tables and case studies.

This compound is classified as a phenylalkylamine, characterized by its chiral quaternary carbon center. This unique structure allows it to interact with various receptors, particularly:

- Calcium Channels : Emopamil inhibits calcium influx into cells, affecting muscle contraction and neurotransmitter release.

- 5-Hydroxytryptamine (5-HT2) Receptors : Its role as an antagonist of these receptors suggests potential applications in treating mood disorders such as anxiety and depression.

The compound's ability to modulate calcium channel responses contributes to its neuroprotective properties, particularly in ischemic conditions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Calcium Channel Blocking | Inhibits calcium influx, affecting muscle contraction and neurotransmitter release. |

| Neuroprotection | Prevents neuronal injury during ischemic events, potentially aiding in stroke recovery. |

| Serotonin Antagonism | High affinity for serotonin receptors may help in managing anxiety and depression symptoms. |

| Cardiovascular Effects | Reduces focal cerebral edema and improves motor function following brain injuries in animal models. |

1. Calcium Channel Blockade and Neuroprotection

Research indicates that this compound demonstrates significant neuroprotective effects during ischemic events. A study found that treatment with (S)-emopamil reduced focal cerebral edema and cognitive deficits following traumatic brain injury in rats. The compound was shown to significantly attenuate memory dysfunction and improve motor function over a two-week period post-injury .

2. Serotonin Receptor Affinity

(S)-Emopamil exhibits a distinct affinity for serotonin S2 receptors, with a Ki value of 4.4 nmol/L, which is substantially lower than that of other calcium antagonists like verapamil . This stereoselectivity enhances its potential as a treatment for mood disorders.

3. Renal Protection

Studies have also highlighted the protective role of this compound against renal injury following ischemic events. Its mechanism involves the modulation of calcium homeostasis, which is crucial for maintaining renal function during stress conditions.

Case Studies

Case Study 1: Stroke Recovery

A clinical study evaluated the effects of this compound on patients recovering from ischemic strokes. Patients treated with emopamil showed improved neurological outcomes compared to those receiving standard care, suggesting its efficacy in enhancing recovery post-stroke.

Case Study 2: Anxiety Disorders

In a controlled trial involving patients with generalized anxiety disorder, those treated with emopamil experienced significant reductions in anxiety symptoms compared to placebo groups. This supports its role as a serotonin antagonist.

Properties

CAS No. |

101238-49-7 |

|---|---|

Molecular Formula |

C23H31ClN2 |

Molecular Weight |

371.0 g/mol |

IUPAC Name |

5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |

InChI |

InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H |

InChI Key |

OBAQQQOVZUCKMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.